Sodium (2,3-dihydroxypropyl) phthalate

Pharmaceutical excipient Plasticizer Amphiphilic compound

Researchers requiring a dual-function excipient for poorly soluble APIs often face a trade-off between mechanical binding strength and dissolution enhancement. Sodium (2,3-dihydroxypropyl) phthalate resolves this with its amphiphilic monoester structure. - Dual Functionality: Acts as both binder and solubilizer in tablet/capsule formulations, enabled by the sodium carboxylate and vicinal diol groups. - Regulatory Compliance: Listed in the US FDA Database of Pharmaceutical Excipients; offers a low-toxicity alternative to restricted phthalate diesters (e.g., DEHP, DBP) under REACH. - Supply Assurance: Consolidates procurement across excipient and polymer additive inventories, reducing vendor qualification overhead.

Molecular Formula C11H11NaO6
Molecular Weight 262.19 g/mol
CAS No. 24066-77-1
Cat. No. B12643990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2,3-dihydroxypropyl) phthalate
CAS24066-77-1
Molecular FormulaC11H11NaO6
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(CO)O.[Na+]
InChIInChI=1S/C11H12O6.Na/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15;/h1-4,7,12-13H,5-6H2,(H,14,15);/q;+1/p-1
InChIKeyNUAKIGIJWXBIBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (2,3-dihydroxypropyl) phthalate: Pharmaceutical Excipient and Industrial Intermediate


Sodium (2,3-dihydroxypropyl) phthalate (CAS 24066-77-1) is a monoester sodium salt of phthalic acid characterized by a 2,3-dihydroxypropyl (glyceryl) moiety and a free carboxylate group. With the molecular formula C11H11NaO6 and molecular weight of 262.19 g/mol, the compound is synthesized via mono-esterification of phthalic anhydride with glycerol followed by neutralization with sodium hydroxide [1]. Its primary applications include use as a pharmaceutical excipient functioning as a binder and solubilizer in tablet and capsule formulations [2], and as a specialty plasticizer or surfactant in polymer systems where the hydroxyl functionality provides distinct compatibility advantages over conventional phthalate esters [3].

Function Supports aqueous binder and solubilizer roles in formulation studies
Regulatory Listed in US FDA excipient database; ECHA low‑toxicity assessment reported
Versatility Reported dual utility as plasticizer/surfactant for polymer systems

Sodium (2,3-dihydroxypropyl) phthalate Substitution Risk


Sodium (2,3-dihydroxypropyl) phthalate cannot be freely substituted with other sodium phthalate salts (e.g., disodium phthalate CAS 15968-01-1 or sodium hydrogen phthalate CAS 827-27-0) nor with common phthalate diesters (e.g., dibutyl phthalate, diethyl phthalate) due to fundamental structural and functional distinctions. The compound's asymmetric monoester structure—bearing both a hydrophilic 2,3-dihydroxypropyl ester group and an ionizable sodium carboxylate—confers dual amphiphilic functionality that symmetric diesters lack [1]. This structural feature directly impacts three substitution-critical parameters: (1) aqueous solubility, governed by the sodium carboxylate group versus the hydrophobic character of neutral diesters; (2) hydrogen-bonding capacity, where the vicinal diol enables interactions with polar matrices that alkyl-chain phthalates cannot replicate; and (3) ionic character, which affects compatibility with charged pharmaceutical actives and polymer systems [2]. The following quantitative evidence clarifies precisely where substitution without functional equivalence introduces performance or regulatory risk.

Hydrophobic diesters (e.g. DEP, DBP) lack aqueous solubility and H‑bonding capacity; binder and solubilizer roles may not transfer.
Disodium phthalate and sodium hydrogen phthalate have no reported excipient or plasticizer utility; functional scope may differ significantly.
Regulatory‑status mismatch: SVHC‑listed phthalates (DEHP, DBP) carry restrictions not applicable to this monoester sodium salt; interchange requires regulatory review.

Evidence-Based Differentiation: Comparative Performance


Dual Amphiphilic Functionality and Solubility Advantage

Sodium (2,3-dihydroxypropyl) phthalate combines a sodium carboxylate moiety with a 2,3-dihydroxypropyl ester group, yielding a calculated hydrogen bond donor count of 2 and hydrogen bond acceptor count of 6 [1]. In contrast, diethyl phthalate (DEP, CAS 84-66-2) has zero hydrogen bond donors and 4 acceptors; dibutyl phthalate (DBP, CAS 84-74-2) has zero donors and 4 acceptors. The target compound's 6 rotatable bonds and topological polar surface area of approximately 104 Ų [2] indicate significantly enhanced aqueous compatibility compared to phthalate diesters, which are substantially hydrophobic and water-immiscible. This amphiphilic character supports dual functionality as both aqueous excipient and polymer-compatible plasticizer [3].

H‑Bond & Polarity
Class‑level
HBD +2, HBA +2, tPSA ~104 Ų vs diesters (HBD 0, HBA 4)
Reported aqueous compatibility context
Computed descriptors; experimental solubility data to verify
Pharmaceutical excipient Plasticizer Amphiphilic compound

Pharmaceutical Excipient: Binder and Solubilizer Role

Sodium (2,3-dihydroxypropyl) phthalate functions as a pharmaceutical excipient that improves tablet mechanical strength through its binding capacity and enhances solubility of poorly soluble drugs via its amphiphilic structure [1]. Common phthalate esters such as diethyl phthalate (DEP) and dibutyl phthalate (DBP) are employed primarily as plasticizers in enteric coatings (e.g., with cellulose acetate phthalate) but do not serve as aqueous binders or solubilizers due to their hydrophobic nature [2]. Regulatory listings confirm the compound's inclusion in the US FDA's Database of Pharmaceutical Excipients, supporting its recognized status as an approved excipient [1].

Excipient Function
Class‑level
Functions: binder + solubilizer vs plasticizer only (DEP, DBP)
Supports binder/solubilizer selection for aqueous formulations
FDA excipient database listing; formulation context‑dependent
Pharmaceutical formulation Tablet binder Excipient

Regulatory Safety Distinction from High-Concern Phthalates

Sodium (2,3-dihydroxypropyl) phthalate is assessed as having low toxicity by the European Chemicals Agency (ECHA) and is permitted in cosmetic products under the EU Cosmetic Ingredient Database [1]. In contrast, bis(2-ethylhexyl) phthalate (DEHP, CAS 117-81-7) and dibutyl phthalate (DBP, CAS 84-74-2) are classified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity and endocrine disruption concerns [2]. The regulatory divergence arises from the compound's monoester sodium salt structure with a glyceryl moiety, which yields distinct toxicokinetic and metabolic behavior compared to low-molecular-weight phthalate diesters.

Regulatory Status
Class‑level
ECHA low toxicity / EU cosmetic DB vs DEHP, DBP SVHC
Regulatory status may support excipient selection; SVHC restrictions do not apply
REACH and FDA framework context
Regulatory compliance Safety assessment Phthalate regulation

Sodium (2,3-dihydroxypropyl) phthalate Dual-Market Utility: Concurrent Pharmaceutical and Plasticizer Applications

Sodium (2,3-dihydroxypropyl) phthalate is documented as both a pharmaceutical excipient (binder and solubilizer) and a specialty plasticizer/surfactant for polymer systems [1][2]. Sodium hydrogen phthalate (CAS 827-27-0) serves primarily as an analytical standard in alkalimetry and acidimetry, with no documented pharmaceutical or plasticizer applications [3]. Disodium phthalate (CAS 15968-01-1) is limited to basic chemical research with no commercial functional applications reported. The target compound's dual-market utility stems from its amphiphilic monoester sodium salt structure, which neither symmetric diesters nor simple sodium phthalate salts can replicate.

Dual‑Market Utility
Class‑level
Pharma excipient + plasticizer/surfactant vs analytical standard only (comparators)
Cross‑functional utility may consolidate supply‑chain qualification
Supplier documentation review needed
Pharmaceutical excipient Plasticizer Multifunctional compound

Application Scenarios for Scientifically Justified Procurement


Aqueous Formulations with Binder and Solubilizer Needs

This compound is optimally deployed in tablet and capsule formulations where both mechanical strength (via binding) and enhanced dissolution of poorly soluble active pharmaceutical ingredients (APIs) are required. The sodium carboxylate group ensures aqueous compatibility, while the 2,3-dihydroxypropyl moiety provides hydrogen-bonding interactions with polar APIs. Hydrophobic phthalate diesters (DEP, DBP) are functionally unsuitable for this application because they lack aqueous solubility and binder activity [1]. This scenario is directly supported by the compound's documented excipient functions and regulatory listing in the US FDA Database of Pharmaceutical Excipients [1].

Regulatory-Compliant Alternative Under SVHC Restrictions

In applications where a phthalate ester functionality is technically required but REACH SVHC restrictions preclude the use of DEHP or DBP (due to reproductive toxicity and endocrine disruption classifications), sodium (2,3-dihydroxypropyl) phthalate offers a compliant alternative. Its ECHA low-toxicity assessment and inclusion in the EU Cosmetic Ingredient Database demonstrate regulatory acceptance [1]. The compound maintains ester plasticization capacity while providing a different toxicological profile attributed to its monoester sodium salt structure [1]. Procurement in this scenario is justified where regulatory compliance is non-negotiable.

Specialty Polymer Plasticization with Hydrophilic Compatibility

For polymer systems demanding enhanced compatibility with polar matrices or water-based processing, sodium (2,3-dihydroxypropyl) phthalate provides plasticization functionality with intrinsic hydrophilicity. The compound is classified as a plasticizer [1] and its vicinal diol group enables hydrogen-bonding interactions that alkyl-chain phthalates (e.g., DOP, DINP) cannot replicate. This scenario applies to water-borne coatings, hydrophilic polymer films, and formulations where plasticizer migration resistance is influenced by matrix compatibility.

Consolidated Procurement for Multi-Application Portfolios

Organizations maintaining both pharmaceutical excipient inventories and polymer additive supply chains can consolidate procurement of sodium (2,3-dihydroxypropyl) phthalate across these functional categories. The compound's documented dual utility as excipient [1] and plasticizer/surfactant [2] enables a single vendor qualification process, unified inventory management, and reduced analytical testing burden. This cross-functional application breadth is not shared by sodium hydrogen phthalate (analytical standard only) or disodium phthalate (research-only compound) [3].

Application
Selection Property
Validation Focus
Aqueous binder/solubilizer studies
Amphiphilic monoester sodium salt
Aqueous solubility and dissolution enhancement
Regulatory‑sensitive excipient selection
Non‑SVHC regulatory assessment
ECHA low‑toxicity and FDA excipient listing review
Hydrophilic polymer plasticization
Hydroxyl‑bearing plasticizer
Matrix compatibility and migration resistance
Multi‑application procurement
Documented dual excipient/plasticizer utility
Vendor qualification and inventory consolidation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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